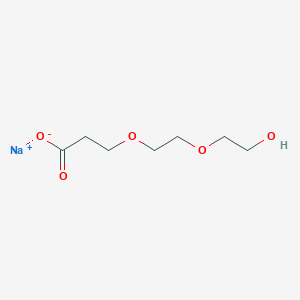
Hydroxy-PEG2-acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG2-acid sodium salt is a multifunctional polyethylene glycol (PEG) derivative designed for advanced applications in pharmaceutical research and development. This compound features two distinct functional groups: a hydroxy group (-OH) at one end and a carboxylic acid group (-COOH) at the other . The presence of these functional groups makes it a versatile compound for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-acid sodium salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG)The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as crystallization and chromatography to achieve high purity levels. The sodium salt form is preferred for its stability during storage and shipping .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy-PEG2-acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxy group can be replaced with other reactive functional groups.
Amide Bond Formation: The carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with enhanced solubility and stability, making them suitable for drug delivery systems and bioconjugates .
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG2-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer molecule in the synthesis of complex molecules.
Biology: Facilitates the attachment of biomolecules for studying biological processes.
Medicine: Plays a crucial role in the development of drug delivery systems, improving the solubility and stability of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Hydroxy-PEG2-acid sodium salt involves its ability to form stable bonds with other molecules. The hydroxy group allows for further derivatization, while the carboxylic acid group enables the formation of amide bonds with primary amines. These properties make it an ideal candidate for drug conjugates, enhancing the efficacy and reducing the toxicity of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Hydroxy-PEG2-acid sodium salt can be compared with other PEG derivatives such as:
Hydroxy-PEG3-acid: Similar in structure but with a longer PEG chain, offering different solubility and stability properties.
Hydroxy-PEG2-propionic acid: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its balance of solubility, stability, and reactivity, making it a versatile and valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H13NaO5 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
sodium;3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C7H14O5.Na/c8-2-4-12-6-5-11-3-1-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
CNCSGGCNBNZAAY-UHFFFAOYSA-M |
Kanonische SMILES |
C(COCCOCCO)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/no-structure.png)



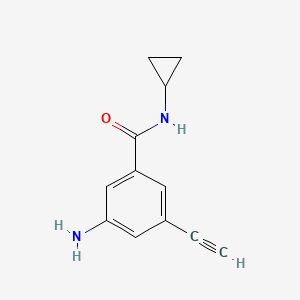
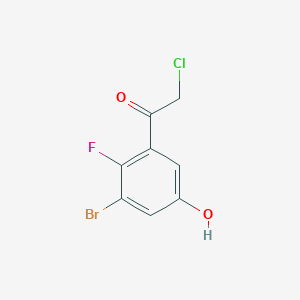
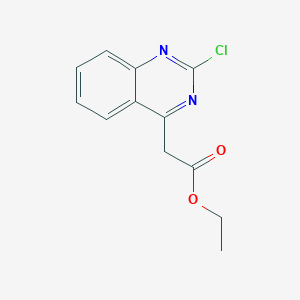
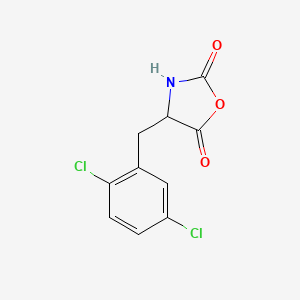
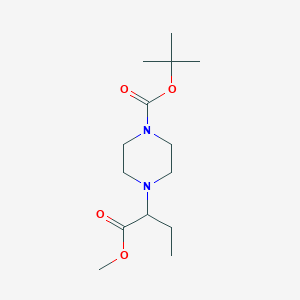


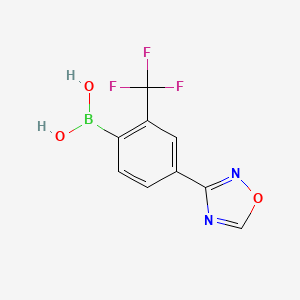
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

